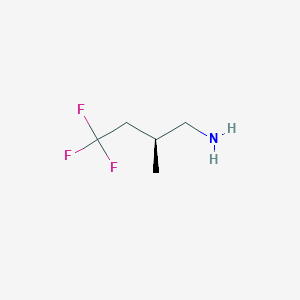

(S)-4,4,4-trifluoro-2-methylbutan-1-amine

Description

Significance in Contemporary Synthetic Chemistry and Fine Chemical Production

The importance of chiral fluorinated amines in modern synthetic chemistry, particularly in the production of fine chemicals and pharmaceuticals, is substantial. The introduction of fluorine can profoundly alter the physicochemical properties of a molecule. For instance, the high electronegativity of fluorine can lower the basicity (pKa) of a nearby amine group, which can be advantageous in drug design by improving a molecule's bioavailability and metabolic stability. mdpi.com

These compounds serve as versatile intermediates, or chiral building blocks, for the synthesis of more complex, high-value molecules. chiroblock.combuchler-gmbh.comtakasago.comenamine.netaustinchemical.com The fine chemicals industry relies on such building blocks to construct a wide range of products, from agrochemicals to advanced materials. The demand for enantiomerically pure compounds has driven the development of innovative synthetic methods to access these chiral amines with high stereoselectivity. nih.gov

Key Contributions of Chiral Fluorinated Amines:

| Contribution | Description |

| Enhanced Bioavailability | Fluorine's electron-withdrawing nature can reduce the pKa of amines, which can lead to improved absorption and distribution of a drug in the body. |

| Increased Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes, thereby prolonging the therapeutic effect of a drug. mdpi.com |

| Modulation of Conformation | Fluorine atoms can influence the preferred three-dimensional shape of a molecule through stereoelectronic effects, which can be critical for its interaction with biological targets. |

| Versatile Synthetic Intermediates | They provide a platform for the introduction of both chirality and fluorine into a target molecule, features that are often crucial for biological activity. |

Stereochemical Considerations in Fluorinated Amine Structures

The stereochemistry of a molecule is a critical determinant of its biological activity. In the case of chiral fluorinated amines, the spatial arrangement of the fluorine atoms and the amino group can have a profound impact on the molecule's properties and its interactions with other chiral molecules, such as enzymes and receptors.

The presence of fluorine can introduce unique stereoelectronic effects, such as the gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation (a 60° dihedral angle) rather than the sterically less hindered anti conformation. This effect arises from stabilizing hyperconjugative interactions between orbitals and can significantly influence the conformational preferences of the molecule.

The precise control of stereochemistry during the synthesis of chiral fluorinated amines is therefore of paramount importance. Asymmetric synthesis, which allows for the selective production of a single enantiomer, is often the preferred method for obtaining these compounds. Various strategies, including the use of chiral catalysts and auxiliaries, have been developed to achieve high levels of enantioselectivity in the synthesis of fluorinated amines.

While specific research on (S)-4,4,4-trifluoro-2-methylbutan-1-amine is limited in publicly available literature, its structure suggests its potential as a valuable chiral building block. The trifluoromethyl group at the 4-position and the chiral center at the 2-position provide a unique combination of features for use in the synthesis of novel chemical entities.

Properties of this compound (and related compounds):

| Property | Value/Information |

| Molecular Formula | C5H10F3N |

| Molecular Weight | 141.13 g/mol |

| Chirality | Contains a stereocenter at the C2 position. |

| Functional Groups | Primary amine, trifluoromethyl group. |

Note: Detailed experimental data for this compound is not widely available. The information presented is based on its chemical structure and data for analogous compounds.

Structure

3D Structure

Properties

Molecular Formula |

C5H10F3N |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

(2S)-4,4,4-trifluoro-2-methylbutan-1-amine |

InChI |

InChI=1S/C5H10F3N/c1-4(3-9)2-5(6,7)8/h4H,2-3,9H2,1H3/t4-/m0/s1 |

InChI Key |

PIOIYGGPVZPPRE-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](CC(F)(F)F)CN |

Canonical SMILES |

CC(CC(F)(F)F)CN |

Origin of Product |

United States |

Mechanistic Investigations in the Synthesis and Reactivity of S 4,4,4 Trifluoro 2 Methylbutan 1 Amine

Reaction Mechanism Elucidation

The formation and transformation of (S)-4,4,4-trifluoro-2-methylbutan-1-amine can proceed through various mechanistic pathways. Elucidating these mechanisms provides fundamental insights into the reaction kinetics, intermediates, and transition states, which are essential for controlling the reaction outcome and stereochemistry.

Nucleophilic Addition-Elimination Processes (e.g., Aminolysis of Esters)

The synthesis of amides from esters via aminolysis is a classic example of a nucleophilic addition-elimination reaction. While direct studies on the synthesis of this compound through this method are not extensively documented in the literature, the general mechanism provides a plausible pathway. The reaction would involve the nucleophilic attack of an amine on the electrophilic carbonyl carbon of a suitable ester precursor, such as a trifluoromethylated butyrate derivative.

The mechanism proceeds in two main steps. First, the lone pair of the amine's nitrogen atom attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom. The subsequent elimination step involves the collapse of this tetrahedral intermediate, reforming the carbonyl double bond and expelling the alkoxy group as the leaving group. A final deprotonation step yields the amide product. The rate of this reaction is influenced by the nature of the ester's leaving group and the nucleophilicity of the amine.

Imine Formation and Hydrolysis Mechanisms

Imine formation is a critical step in many synthetic routes toward chiral amines, often serving as a key intermediate that can be stereoselectively reduced. The formation of an imine involves the reaction of a primary amine with an aldehyde or ketone. In the context of synthesizing this compound, a relevant precursor would be 4,4,4-trifluoro-2-methylbutanal.

The mechanism of imine formation is typically acid-catalyzed and begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgchemistrysteps.com Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), which is then eliminated to form an iminium ion. Subsequent deprotonation of the nitrogen atom yields the neutral imine. libretexts.orgchemistrysteps.com

The reverse reaction, imine hydrolysis, is also a crucial process, particularly for the deprotection of amine functionalities. This reaction is essentially the reverse of imine formation and is favored in the presence of excess water and an acid catalyst. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the iminium carbon. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com A series of proton transfers then leads to the formation of a carbinolamine, which subsequently breaks down to release the corresponding aldehyde or ketone and the primary amine. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The diastereoselective reduction of chiral imine intermediates is a key strategy for synthesizing chiral trifluoromethylated amines. nih.gov

Carbene Insertion Mechanisms

Carbene insertion into N-H bonds represents a powerful and direct method for the formation of C-N bonds and the synthesis of amines. While specific applications of this method for the synthesis of this compound are not widely reported, biocatalytic N-H carbene insertion has emerged as a promising strategy for the enantioselective synthesis of α-trifluoromethyl amines. nih.govresearchwithrutgers.comacs.orgnih.govacs.org

This enzymatic approach often utilizes engineered heme proteins, such as variants of cytochrome c, to catalyze the insertion of a carbene, generated from a diazo precursor, into an N-H bond. nih.govacs.org The proposed mechanism involves the formation of a highly reactive iron-porphyrin carbene intermediate within the enzyme's active site. nih.gov The amine substrate then attacks this electrophilic carbene, leading to the formation of the new C-N bond and the desired amine product with high enantioselectivity. nih.gov The stereochemical outcome is dictated by the chiral environment of the enzyme's active site, which orients the substrates in a specific manner.

Stereospecific Isomerization Pathways

Stereospecific isomerization of chiral allylic amines has been demonstrated as a viable method for the synthesis of α,γ-chiral trifluoromethylated amines. nih.gov This approach involves the base-catalyzed isomerization of a chiral allylic amine to a mixture of a primary enamine and an imine. nih.gov Although direct isomerization studies of this compound have not been detailed, this pathway offers a potential route to structurally related compounds.

The mechanism of this isomerization involves the deprotonation of the allylic position by a base, leading to a resonance-stabilized carbanion. Subsequent protonation at a different position results in the migration of the double bond and the formation of the enamine or imine. The stereospecificity of this process is crucial, as the chirality of the starting material is transferred to the product. The resulting imine/enamine mixture can then be diastereoselectively reduced to afford the final chiral amine product. nih.gov

Stereoselectivity and Stereocontrol Mechanisms

The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Understanding the principles that govern stereoselectivity in catalytic systems is essential for developing efficient and highly enantioselective synthetic methods.

Enantioselective Control Principles in Catalytic Systems

The enantioselective synthesis of chiral amines, including those with trifluoromethyl groups, often relies on the use of chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Several strategies have been employed to achieve high levels of enantiocontrol.

One common approach is the catalytic asymmetric reduction of prochiral imines. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can activate the imine and deliver a hydride nucleophile to one face of the C=N double bond preferentially. The structure of the chiral ligand plays a critical role in determining the stereochemical outcome by creating steric and electronic biases that favor a specific transition state geometry.

Biocatalytic methods, as discussed in the context of carbene insertion, offer another powerful tool for enantioselective synthesis. nih.govresearchwithrutgers.comacs.orgnih.govacs.org The well-defined three-dimensional structure of an enzyme's active site acts as a chiral pocket, precisely orienting the substrates for the reaction to occur with high stereospecificity. nih.gov Protein engineering can be used to modify the active site and enhance the enantioselectivity for a specific substrate. researchwithrutgers.comacs.org

Diastereoselective Control Principles with Chiral Auxiliaries and Substrates

The enantioselective synthesis of chiral α-trifluoromethyl amines is a significant challenge, with most methods historically relying on diastereoselective approaches using chiral auxiliaries. nih.govnih.gov A powerful and widely adopted strategy for preparing chiral amines involves the diastereoselective addition of nucleophiles to imines bearing a chiral auxiliary on the nitrogen atom. nih.gov Among the most successful and versatile reagents for this purpose is Ellman's chiral auxiliary, N-tert-butanesulfinamide. cas.cnyale.edu

The synthesis of this compound can be envisioned through a strategy involving the diastereoselective addition of a suitable organometallic reagent to an N-tert-butanesulfinyl imine derived from 4,4,4-trifluoro-2-methylbutanal. The tert-butylsulfinyl group serves as a potent chiral directing group, effectively shielding one face of the C=N double bond and guiding the nucleophilic attack to the opposite face. cas.cn

The general mechanism involves the formation of a six-membered, chair-like transition state, where the sulfinyl group coordinates to the metal cation of the nucleophilic reagent. Steric hindrance from the bulky tert-butyl group dictates that the nucleophile adds to the less hindered face of the imine, leading to a high degree of stereocontrol. bioorganica.com.ua For the synthesis of γ-trifluoromethylated amines, nucleophilic trifluoromethylation of N-tert-butylsulfinimines using reagents like the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane, TMSCF₃) has proven highly effective. cas.cn

Following the diastereoselective addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to furnish the desired primary amine without racemization of the newly formed stereocenter. The practicality of this method is enhanced by the ability to recover and recycle the chiral auxiliary. cas.cn

Table 1: Representative Diastereoselective Additions to N-tert-Butanesulfinyl Imines for the Synthesis of Chiral Fluorinated Amines. This table presents illustrative data from studies on similar compounds, as specific data for the target molecule is not available.

| Nucleophile/Reagent | Imine Substrate | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| MeMgBr | (R)-N-(benzylidene)-tert-butylsulfinamide | 98:2 | cas.cn |

| TMSCF₃ / TBAT | (R)-N-(benzylidene)-tert-butylsulfinamide | >99:1 | cas.cn |

| AllylMgBr | (R)-N-(3,3,3-trifluoropropylidene)-tert-butylsulfinamide | 95:5 | cas.cn |

Influence of Fluorine Atoms on Reaction Mechanisms and Stereochemical Outcome

The presence of the trifluoromethyl (CF₃) group exerts a profound influence on the reactivity and stereochemical outcome of synthetic transformations. The CF₃ group is one of the most strongly electron-withdrawing groups in organic chemistry, a property that significantly impacts adjacent functional groups. mdpi.com

In the context of synthesizing this compound via an imine-based strategy, the CF₃ group at the γ-position influences the electrophilicity of the imine carbon. Although distanced by a methylene group, its inductive effect can still modulate the reactivity of the C=N bond, potentially affecting reaction rates. More critically, the steric bulk of the CF₃ group can play a role in the conformational preference of the substrate and transition states, thereby influencing the diastereoselectivity of nucleophilic additions.

The high electronegativity of fluorine atoms stabilizes the C-F bond, making the trifluoromethyl group exceptionally stable under many reaction conditions. mdpi.com This stability is crucial as it allows for a wide range of chemical manipulations on other parts of the molecule without degrading the fluorinated moiety. Furthermore, the electron-withdrawing nature of the CF₃ group significantly lowers the basicity (pKa) of the resulting amine functionality. This modulation of basicity is a key feature in drug design, as it can improve bioavailability and alter the binding profile of a molecule with its biological target. cas.cn In diastereoselective reactions, the electronic effects of fluorine can alter the Lewis acidity/basicity of nearby atoms, influencing coordination with chiral catalysts or auxiliaries and thereby affecting the stereochemical outcome. bioorganica.com.ua

Reactivity Profiles and Transformation Pathways

Derivatization Reactions of Primary Amines

Primary amines like this compound are often derivatized to enhance their analytical detection, particularly for gas chromatography (GC). Derivatization is a chemical modification technique used to convert analytes into a form that is more suitable for analysis, for instance, by increasing volatility and thermal stability or improving detector response. researchgate.netlibretexts.org The primary amine group (-NH₂) contains active hydrogens that can lead to intermolecular hydrogen bonding, causing poor peak shape and adsorption on the GC column. researchgate.net

Common derivatization methods for primary amines fall into two main categories: acylation and silylation. libretexts.org

Acylation: This reaction involves replacing the active hydrogens of the amine group with an acyl group. Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), are frequently used. libretexts.orgnih.gov The resulting fluorinated amides are highly volatile and are particularly sensitive to electron capture detection (ECD), a common GC detector. The reaction is typically rapid and can be catalyzed by a tertiary amine base. researchgate.net

Silylation: This process replaces the active hydrogens with a silyl group, most commonly a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. youtube.com Silylation significantly reduces the polarity of the amine and blocks hydrogen bonding, leading to improved chromatographic behavior. libretexts.org

Table 2: Common Derivatization Reagents for Primary Amines in GC Analysis.

| Derivatization Method | Reagent | Abbreviation | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | High volatility, ECD sensitivity |

| Acylation | Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyramide | High volatility, ECD sensitivity |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N,N-bis(TMS)-amine | Increased volatility, reduced polarity |

Stereospecific Carbon-Fluorine Bond Cleavage

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the trifluoromethyl group highly stable and often chemically inert. mdpi.com However, recent advancements in synthetic methodology have enabled the selective cleavage and functionalization of C-F bonds, providing novel pathways for the transformation of fluorinated compounds. rsc.orgnih.gov

One prominent strategy for activating the C-F bond in a CF₃ group involves single-electron transfer (SET) processes, often facilitated by visible light photoredox catalysis. nih.govresearchgate.net In this approach, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron reductant. This excited catalyst can transfer an electron to the trifluoromethyl group, which has a sufficiently low-lying LUMO to accept it. This reduction generates a radical anion, which can then fragment by eliminating a fluoride (B91410) ion (F⁻) to produce a difluoromethyl radical (•CF₂R).

This transformation represents the first step in a potential defluorinative functionalization cascade. The generated difluoromethyl radical is a valuable synthetic intermediate that can participate in various bond-forming reactions, such as C-C bond formation with alkenes. researchgate.net The challenge in these reactions lies in controlling the extent of defluorination, as the C-F bonds in the resulting difluoromethyl group are weaker than those in the original trifluoromethyl group, creating a risk of over-defluorination. researchgate.net While this reactivity is a general feature of the CF₃ group, its application to a chiral molecule like this compound would need to consider the potential for racemization if the reaction occurs at a stereogenic center or influences it electronically.

Based on a comprehensive search of publicly available scientific literature, dedicated computational and theoretical chemistry studies focusing specifically on This compound are not available. While the methodologies outlined in the query—such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and spectroscopic predictions—are standard in modern chemical research, it appears that this particular compound has not been the subject of published, in-depth computational analysis.

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses requested for the following sections:

Computational and Theoretical Chemistry Studies on S 4,4,4 Trifluoro 2 Methylbutan 1 Amine

Prediction of Spectroscopic Parameters for Structural and Stereochemical Assignment (e.g., NMR Chemical Shifts)

General principles of computational chemistry suggest that such studies would be valuable for understanding the compound's properties. For instance, DFT calculations could reveal the preferred three-dimensional arrangements (conformers) of the molecule, influenced by the bulky trifluoromethyl group and the amine functionality. Electronic structure analyses like HOMO/LUMO calculations would provide insight into its reactivity, and MD simulations could model its behavior in different environments. However, without specific published research on (S)-4,4,4-trifluoro-2-methylbutan-1-amine, any discussion would be purely speculative and fall outside the required scope of this article.

Synthetic Utility and Applications in Downstream Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The development of new pharmaceuticals increasingly relies on the use of chiral building blocks to optimize drug-receptor interactions, as most biological targets are themselves chiral. enamine.net Chiral primary amines, in particular, are versatile and valuable intermediates for the synthesis of a wide array of amine-containing pharmaceuticals and natural products. nih.gov The incorporation of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. nih.gov

(S)-4,4,4-trifluoro-2-methylbutan-1-amine serves as an important synthon for introducing both chirality and a trifluoromethyl moiety into a target molecule. This is crucial in medicinal chemistry, where such fluorinated scaffolds are of high interest. nih.gov The synthesis of complex chiral trifluoromethylated amines has been an area of active research, highlighting the demand for these structural motifs. nih.gov The presence of the amine functional group allows for a wide range of subsequent chemical transformations, including amidation, alkylation, and reductive amination, enabling its incorporation into diverse molecular frameworks.

Table 1: Key Structural Features and Synthetic Advantages

| Feature | Synthetic Advantage |

| (S)-Stereocenter | Provides a source of chirality, essential for stereoselective synthesis and specific interactions with biological targets. |

| Trifluoromethyl (CF3) Group | Enhances metabolic stability, increases lipophilicity, and can modulate the electronic properties of the final molecule. |

| Primary Amine (-NH2) | Acts as a versatile functional handle for a wide variety of downstream chemical modifications and C-N bond formations. |

Precursor for Chiral Ligands and Catalysts in Asymmetric Transformations

Chiral amines are fundamental building blocks for the synthesis of ligands used in asymmetric catalysis. researchgate.netsemanticscholar.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of one enantiomer of the product in excess.

This compound can be readily converted into various classes of chiral ligands. For example, reaction with chlorodiphenylphosphine (ClPPh2) would yield a chiral aminophosphine ligand. researchgate.net Such ligands are widely used in transition metal-catalyzed reactions, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The electronic properties of the trifluoromethyl group in such a ligand could influence the Lewis acidity of the metal center, potentially altering the catalyst's reactivity and selectivity.

Another important class of catalysts derived from chiral amines are squaramides, which act as hydrogen-bond donors in organocatalysis. semanticscholar.org The amine can be reacted with squaric acid esters to form chiral squaramide ligands, which have proven effective in a variety of asymmetric transformations.

Table 2: Potential Chiral Ligands Derivable from this compound

| Ligand Class | General Synthetic Route | Potential Catalytic Application |

| Aminophosphine | Reaction with R2PCl (e.g., ClPPh2) | Asymmetric Hydrogenation, Hydroformylation |

| Squaramide | Reaction with a squaric acid ester | Asymmetric Michael Additions, Aldol Reactions |

| Schiff Base (Imine) | Condensation with a salicylaldehyde derivative | Asymmetric Cyanation, Epoxidation |

Integration into Peptidomimetics and Other Bioactive Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov A common strategy in peptidomimetic design is the incorporation of unnatural amino acids or their surrogates.

This compound can serve as a valuable building block for such structures. It can be viewed as a trifluorinated mimic of the natural amino acid L-leucine. When integrated into a peptide-like chain, the trifluoromethyl group can impart increased proteolytic stability and modulate the conformational preferences of the backbone. nih.gov Furthermore, the increased lipophilicity conferred by the CF3 group can improve the ability of the resulting peptidomimetic to cross cell membranes. The primary amine allows for its coupling into a peptide sequence using standard amide bond formation protocols after appropriate protection and activation steps.

Application in the Construction of Fluorinated Quaternary Stereocenters

The stereoselective synthesis of quaternary carbon centers—carbon atoms bonded to four different non-hydrogen substituents—is a significant challenge in organic chemistry. nih.govrsc.org When one of these substituents is a fluorine atom, the challenge is even greater. Such fluorinated quaternary stereocenters are found in various bioactive compounds. rsc.org

While direct applications involving this compound are not extensively documented, its structure makes it a plausible precursor for creating such centers. A potential synthetic strategy would involve its conversion into a chiral nucleophile. For instance, the amine could be transformed into an N-sulfinyl imine, which could then undergo a diastereoselective alkylation or addition reaction. The subsequent removal of the directing group would unveil a new molecule containing a quaternary carbon center adjacent to the trifluoromethylated ethyl group derived from the original amine. This approach would leverage the inherent chirality of the starting material to control the stereochemistry of the newly formed quaternary center.

Q & A

Q. Methodological Steps :

Synthesis : React racemic 4,4,4-trifluoro-2-methylbutan-1-amine with (R)-1-phenylethylamine to form diastereomeric salts.

Crystallization : Fractional crystallization in ethanol to isolate the (S)-enantiomer.

Validation : Confirm purity using chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol eluent) or polarimetry.

How can spectroscopic and crystallographic techniques resolve structural ambiguities in fluorinated amines like this compound?

Basic Research Question

Fluorinated amines pose challenges due to the electron-withdrawing effects of fluorine atoms, which complicate NMR interpretation. Key techniques include:

Q. Example Workflow :

Crystallization : Grow single crystals in ethanol or acetonitrile.

Data Collection : Use a diffractometer with Mo-Kα radiation.

Refinement : Apply SHELXL for structure solution, incorporating fluorine atom anisotropy .

What computational strategies are effective for predicting the metabolic pathways or receptor interactions of this compound?

Advanced Research Question

Computational studies can predict metabolic stability and binding affinities:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

Case Study :

For the structurally similar 1-(3,5-difluorophenoxy)-3-methylbutan-2-amine, docking studies revealed strong MAO-B inhibition (Ki = 12 nM) due to fluorine-enhanced hydrophobic interactions .

How should researchers address contradictions in experimental data, such as conflicting crystallographic and spectroscopic results?

Advanced Research Question

Contradictions may arise from sample impurities, solvent effects, or refinement errors. Mitigation strategies include:

Data Cross-Validation : Compare NMR, X-ray, and mass spectrometry data. For example, mismatched fluorine chemical shifts could indicate conformational flexibility .

Refinement Protocols : In SHELX, adjust parameters for displacement ellipsoids and hydrogen bonding networks .

Dynamic NMR : Resolve fluxional behavior in solution (e.g., variable-temperature 19F NMR) .

What are the comparative biological activities of this compound and its structural analogs?

Advanced Research Question

Fluorinated amines often exhibit enhanced bioactivity due to increased lipophilicity and metabolic stability. A comparative analysis of similar compounds is shown below:

Q. Methodological Insight :

- In Vitro Assays : Use fluorogenic substrates (e.g., kynuramine for MAO activity) to quantify inhibition .

What are the challenges in quantifying this compound in biological matrices, and how can they be overcome?

Advanced Research Question

Fluorinated amines can interfere with LC-MS/MS due to fluorine’s electronegativity. Solutions include:

Derivatization : Use pentafluorophenyl isothiocyanate to enhance ionization .

Column Selection : Employ HILIC columns for polar metabolites.

Internal Standards : Deuterated analogs (e.g., d3-(S)-4,4,4-trifluoro-2-methylbutan-1-amine) for accurate quantification .

How do solvent and temperature effects influence the stability of this compound during storage?

Basic Research Question

Stability studies show that fluorinated amines are prone to hydrolysis in protic solvents. Recommended protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.